molecular formula C8H12O5 B084193 1,4:3,6-Dianhydro-D-glucitol 2-acetate CAS No. 13042-39-2

1,4:3,6-Dianhydro-D-glucitol 2-acetate

Cat. No. B084193
CAS RN: 13042-39-2
M. Wt: 188.18 g/mol
InChI Key: ASUQMWUAFHPXOG-ULAWRXDQSA-N
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Description

Synthesis Analysis

The synthesis of 1,4:3,6-Dianhydro-D-glucitol 2-acetate can be achieved through biocatalytic processes. Roy and Chawla (2001) described a method using immobilized lipase from Pseudomonas sp. in organic solvents for the acylation and deacylation reactions, leading to the production of 1,4:3,6-dianhydro-D-glucitol 2-acetate on a multigram scale (Roy & Chawla, 2001).

Molecular Structure Analysis

The molecular structure of dianhydrohexitols, including 1,4:3,6-Dianhydro-D-glucitol, is characterized by a unique arrangement that influences their chemical behavior and reactivity. The methylene acetal bridge stability in such compounds under various conditions has been studied, providing insights into their structural dynamics and reactivity (Baker, 1954) (Baker, 1954).

Scientific Research Applications

  • Biocatalysis

    • Summary of Application : Dianhydro-D-glucitol is used as a substrate or activator for enzymes in biocatalysis. It has been prepared on a multigram scale using immobilized Pseudomonas sp. lipase mediated acylation/deacylation reactions in organic solvents .
    • Methods of Application : The acylation of Dianhydro-D-glucitol occurred in ethyl acetate while the deacylation of 1,4:3,6-dianhydro-D-glucitol 2,5-diacetate in n-butanol almost quantitatively in 64 and 48 hours, respectively .
    • Results or Outcomes : The lipase was immobilized on amberlite XAD-7 resin and recycled five times without any loss in activity .
  • Food Science

    • Summary of Application : Dianhydro-D-glucitol is used as a food additive or flavoring agent.
  • Cosmetic Science

    • Summary of Application : In cosmetic science, Dianhydro-D-glucitol is used as a humectant or skin conditioning agent.
  • Medical and Pharmaceutical Applications

    • Summary of Application : Dianhydro-D-glucitol is widely used as a monomer and building block for a variety of polymers and functional materials, for medical and pharmaceutical applications . It has been used in the synthesis of the aspirin prodrug, isosorbide-2,5-diaspirinate (ISDA) .
  • Fuel or Fuel Additive

    • Summary of Application : Dianhydro-D-glucitol is also used as a fuel or fuel additive .
  • Synthesis of Various Polymers and Functional Materials

    • Summary of Application : Dianhydro-D-glucitol has been used as a monomer or building block in the synthesis of various polymers and functional materials . It has been used in the preparation of renewable polyesters for coating applications .

Future Directions

1,4:3,6-Dianhydro-D-glucitol is a greener ingredient widely used as a monomer and building block for a variety of polymers and functional materials, for medical and pharmaceutical applications . It is also used as a fuel or fuel additive . Future applications include the preparation of renewable polyesters for coating applications , synthesis of isosorbide esters as renewable alternatives to phthalate plasticizers , and synthesis of biodegradable porous polyurethane scaffolds for tissue repair and regeneration .

properties

IUPAC Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4(9)13-6-3-12-7-5(10)2-11-8(6)7/h5-8,10H,2-3H2,1H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUQMWUAFHPXOG-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1OCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4:3,6-Dianhydro-D-glucitol 2-acetate

CAS RN

13042-39-2
Record name Isosorbide 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13042-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:3,6-dianhydro-D-glucitol 2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Roy, HPS Chawla - Enzyme and microbial technology, 2001 - Elsevier
1,4:3,6-dianhydro-D-glucitol 2-acetate (4) and its isomeric 5-actetate (2) derivatives has been prepared on multigram scale using immobilized Pseudomonas sp. lipase mediated …
Number of citations: 21 www.sciencedirect.com
SG Zhu, JX Huang, GM Zhang, SX Chen… - … Process Research & …, 2018 - ACS Publications
Using immobilized lipase, we developed an enzymatic synthesis of isosorbide-2-acetate (1), a key intermediate in the preparation of isosorbide-5-mononitrate. 1 was prepared in high …
Number of citations: 9 pubs.acs.org
DW Park, S Haam, IS Ahn, TG Lee, HS Kim… - Journal of …, 2004 - Elsevier
The enzymatic esterifications of β-methylglucoside with acrylic acid/methacrylic acid were carried out using Novozym 435. t-Butanol indicating the highest conversion value was …
Number of citations: 41 www.sciencedirect.com
NS Neta, AM Peres, JA Teixeira, LR Rodrigues - New Biotechnology, 2011 - Elsevier
Enzymatic synthesis of fructose fatty acid ester was performed in organic solvent media, using a purified lipase from Candida antartica B immobilized in acrylic resin. Response surface …
Number of citations: 40 www.sciencedirect.com
S Kanimozhi, K Perinbam - Biotechnology, 2011 - hakon-art.com
Psudomonas sp. Lp1 extracellular lipase was immobilized by three different techniques such as entrapment in alginate, physical adsorption using celite, and ionic binding to two …
Number of citations: 1 www.hakon-art.com
DW Parka, S Haama, IS Ahna, TG Leea… - Journal of …, 2004 - academia.edu
The enzymatic esterifications of ß-methylglucoside with acrylic acid/methacrylic acid were carried out using Novozym 435. t-Butanol indicating the highest conversion value was …
Number of citations: 3 www.academia.edu
GM Ziarani, P Gholamzadeh, P Asadiatouei… - Journal of Molecular …, 2015 - Elsevier
Pseudomonas cepacia lipase (lipase PS) is an efficient enzyme which catalyzes the enantioselective asymmetric esterification and/or hydrolysis reactions in high yields and enantio …
Number of citations: 15 www.sciencedirect.com
H Ho - Tetrahedron: Asymmetry, 1992
Number of citations: 0
C Torres, C Otero, CD Yang, H Takeyama, T Tanaka… - Enzyme and Microbial …, 2001
Number of citations: 0
M Becerra, B Baroli, AM Fadda, JB Méndez… - Enzyme and Microbial …, 2001
Number of citations: 0

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